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Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune
system by initiating inflammatory responses. The NLRP3 inflammasome, in particular, is
implicated in a wide range of inflammatory diseases. Its activation leads to the cleavage of pro-
caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as
interleukin-1f3 (IL-1B) and IL-18 into their mature, secreted forms, and induces a form of
programmed cell death known as pyroptosis.

Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), and its
enzymatic product, itaconate, have emerged as key regulators of inflammatory responses.[1][2]
[3][4] ACODL1 is highly upregulated in macrophages upon inflammatory stimuli.[1][3] Itaconate,
produced by ACOD1, functions as an anti-inflammatory metabolite, in part by inhibiting the
activation of the NLRP3 inflammasome.[5] The proposed mechanism involves the alkylation of
cysteine residues on NLRP3 by itaconate, which prevents the assembly and activation of the
inflammasome complex.[5]

This document provides detailed protocols for utilizing small interfering RNA (SiRNA) to silence
ACOD1 expression in macrophages. By knocking down ACOD1, researchers can investigate
the subsequent effects on NLRP3 inflammasome activation. These protocols are designed for
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cell biologists, immunologists, and drug development professionals seeking to understand the
role of the ACOD1-itaconate axis in inflammation and to identify potential therapeutic targets.

Data Presentation

Silencing of ACODL1 is expected to enhance inflammasome activation due to the reduced
production of the inhibitory metabolite, itaconate. The following table summarizes expected
quantitative outcomes based on studies involving ACOD1 deletion, which serves as a proxy for
efficient sSiRNA-mediated knockdown.

Control
Treatmen (e.g., ACOD1 Fold Referenc
Cell Type Analyte .
t Scramble siRNA Change e
d siRNA)
iPSC-
derived LPS + IFN-  IL-1p
~150 ~400 ~2.7 [6]
Macrophag vy (pg/mL)
es
iPSC-
derived LPS +IFN-  IL-6
~6000 ~12000 ~2.0 [6]
Macrophag v (pg/mL)
es
iPSC-
derived LPS + IFN- CXCL10
~4000 ~8000 ~2.0 [6]
Macrophag vy (pg/mL)
es

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and
the general experimental workflow for investigating the role of ACODL1 in inflammasome
activation.
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Caption: ACODL1 converts cis-aconitate to itaconate, which inhibits NLRP3 inflammasome
activation.

Experimental Workflow for ACOD1 siRNA and
Inflammasome Activation

Day 1: Seed Macrophages
(e.g., THP-1 or BMDMs)

Day 2: Transfect with
ACOD1 siRNA or Control siRNA

'

Day 2-4: Incubate for 48-72h
for ACOD1 Knockdown

'

Day 5: Prime with LPS (Signal 1)
(e.g., 1 pg/mL for 4h)

'

Day 5: Activate with ATP or Nigericin (Signal 2)
(e.g., 5 mM ATP for 45 min)

Day 5: Collect Supernatant and Cell Lysate
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Caption: Workflow for ACOD1 knockdown and subsequent inflammasome activation and
analysis.

Experimental Protocols

Protocol 1: ACOD1 siRNA Transfection of THP-1
Macrophages

This protocol is adapted for the transfection of PMA-differentiated THP-1 cells using
nucleofection, which is effective for hard-to-transfect cells like macrophages.

Materials:

THP-1 cells

e RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin

e Phorbol 12-myristate 13-acetate (PMA)

e ACODI1 siRNA and non-targeting control siRNA (20 uM stocks)

» Nucleofector™ Kit for THP-1 cells (e.g., Lonza)

¢ Nucleofector™ device

o 6-well plates

Procedure:

¢ Cell Culture and Differentiation:

o Culture THP-1 monocytes in RPMI-1640 medium.

o To differentiate, seed 1 x 1076 cells per well in a 6-well plate and treat with 100 ng/mL
PMA for 48 hours. The cells will become adherent.

o Cell Preparation for Transfection:
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o Gently wash the adherent THP-1 macrophages with PBS.

o Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase). Avoid
using scrapers.

o Count the cells and centrifuge at 250 x g for 10 minutes.

» Nucleofection:
o Resuspend 2 x 1076 cells in 100 pL of the appropriate Nucleofector™ solution.
o Add 1 pug of ACODL1 siRNA or control siRNA to the cell suspension.

o Transfer the mixture to a Nucleofector™ cuvette and electroporate using the program
recommended for THP-1 cells.

o Post-Transfection Culture:

o Immediately after nucleofection, transfer the cells to a new 6-well plate containing pre-
warmed RPMI-1640 medium.

o Incubate the cells for 48-72 hours to allow for ACOD1 knockdown before proceeding with
inflammasome activation.

Protocol 2: NLRP3 Inflammasome Activation

This protocol describes the two-signal method for activating the NLRP3 inflammasome in
macrophages.

Materials:

ACOD1-silenced and control macrophages from Protocol 1

Lipopolysaccharide (LPS) (1 mg/mL stock)

ATP (500 mM stock, pH adjusted to 7.0) or Nigericin (5 mM stock in ethanol)

Opti-MEM or serum-free medium
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Procedure:
e Priming (Signal 1):
o Replace the culture medium of the transfected macrophages with fresh RPMI-1640.
o Prime the cells by adding LPS to a final concentration of 1 pg/mL.
o Incubate for 4 hours at 37°C.
 Activation (Signal 2):
o After the priming step, replace the medium with Opti-MEM or serum-free medium.
o Activate the inflammasome by adding one of the following:
» ATP: Add to a final concentration of 5 mM and incubate for 45 minutes.
» Nigericin: Add to a final concentration of 10 uM and incubate for 1 hour.
o Sample Collection:

o After the activation incubation, carefully collect the cell culture supernatant for ELISA and
LDH assays. Centrifuge to pellet any detached cells and use the cleared supernatant.

o Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer for
Western blot analysis.

Protocol 3: Measurement of Inflammasome Activation

A. IL-13 Secretion by ELISA

Materials:

e Human IL-1 ELISA Kit

¢ Cell culture supernatants from Protocol 2

e Microplate reader
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Procedure:

Follow the manufacturer's instructions provided with the IL-13 ELISA kit.

Briefly, add standards and collected cell culture supernatants to the antibody-coated wells.

Incubate, wash, and add the detection antibody.

Add the substrate and stop solution.

Read the absorbance at 450 nm.

Calculate the concentration of IL-1[3 in the samples based on the standard curve.

B. Pyroptosis by LDH Assay

Materials:

o LDH Cytotoxicity Assay Kit

e Cell culture supernatants from Protocol 2
e Microplate reader

Procedure:

Follow the manufacturer's instructions for the LDH assay kit.[7][8][9]

In a 96-well plate, add 50 uL of the collected cell culture supernatant.[7]

Add 50 pL of the LDH reaction mixture to each well.[7]

Incubate for 30 minutes at room temperature, protected from light.[7]

Add 50 pL of the stop solution.[7]

Measure the absorbance at 490 nm.[7]
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o Calculate the percentage of LDH release relative to a maximum LDH release control (cells
lysed with detergent).

C. Caspase-1 and Gasdermin D Cleavage by Western Blot
Materials:

o Cell lysates from Protocol 2

o SDS-PAGE gels and blotting equipment

e Primary antibodies: anti-Caspase-1 (to detect pro-caspase-1 at ~45 kDa and the cleaved
p20 subunit), anti-GSDMD (to detect full-length and the N-terminal cleavage product)

e HRP-conjugated secondary antibody

o ECL substrate and imaging system

Procedure:

o Determine the protein concentration of the cell lysates.

o Perform SDS-PAGE to separate 20-30 ug of protein per sample.

o Transfer the proteins to a PVDF membrane.

o Block the membrane and incubate with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Add ECL substrate and visualize the protein bands. The appearance of the cleaved caspase-
1 p20 subunit and the GSDMD-N fragment indicates inflammasome activation.[10]

D. ASC Speck Formation by Immunofluorescence
Materials:

e Macrophages cultured on coverslips

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11161524/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 4% Paraformaldehyde (PFA)

e 0.25% Triton X-100 in PBS

e Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: anti-ASC

o Fluorescently-conjugated secondary antibody

e DAPI for nuclear staining

e Fluorescence microscope

Procedure:

After inflammasome activation (Protocol 2), wash the cells on coverslips with PBS.
» Fix the cells with 4% PFA for 15 minutes.

o Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

e Block for 1 hour with blocking buffer.

e Incubate with the anti-ASC primary antibody overnight at 4°C.

e Wash and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1
hour in the dark.

e Mount the coverslips on microscope slides.

 Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct,
bright puncta in the cytoplasm of activated cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating
the role of ACODL in regulating NLRP3 inflammasome activation. By silencing ACOD1 using
SiRNA, researchers can effectively study the downstream consequences on cytokine secretion,
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pyroptosis, and the assembly of the inflammasome complex. These methods are valuable for
basic research into the mechanisms of innate immunity and for the preclinical evaluation of
novel anti-inflammatory therapeutics targeting the ACOD1-itaconate pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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